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Compound Name:
5-Formyl-1-methyl-1H-pyrrole-2-

carboxylic acid

CAS No.: 224295-73-2

Cat. No.: B1520855 Get Quote

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core

of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] Its

derivatives are a cornerstone in medicinal chemistry, featuring in drugs with applications

ranging from anticancer to antimicrobial and anti-inflammatory therapies.[2][3] The introduction

of a formyl (-CHO) group at the C5 position of the pyrrole ring creates a particularly reactive

and versatile scaffold, the 5-formyl-pyrrole. This aldehyde functional group not only influences

the electronic properties of the pyrrole ring but also serves as a critical synthetic handle for

further molecular elaboration, making these derivatives highly attractive starting points for drug

design.

Many 2-formylpyrroles (which includes 5-formyl-pyrroles depending on substitution patterns)

are ubiquitous in nature, often arising from the non-enzymatic Maillard reaction between

amines and sugars during the heating of food.[4][5] Despite this non-metabolic origin, these

"Maillard products" exhibit a range of significant bioactivities, including antiproliferative,

antioxidant, hepatoprotective, and immunostimulatory effects.[5] This natural prevalence,

combined with their synthetic tractability, positions 5-formyl-pyrrole derivatives as a privileged

scaffold in the quest for novel therapeutic agents.[6][7]
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The ability to synthesize a diverse library of analogues is paramount in drug discovery. 5-

formyl-pyrrole derivatives can be accessed through several robust synthetic strategies. The

choice of method often depends on the desired substitution pattern and the available starting

materials.

The Paal-Knorr Pyrrole Synthesis
A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation

of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] This method is highly

effective for preparing N-substituted pyrroles. For formyl-pyrroles, a common strategy involves

using a 1,4-dicarbonyl precursor that already contains the latent aldehyde functionality, which

can be revealed in a subsequent step. A notable variation employs 2,5-

dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the 1,4-dicarbonyl

moiety, which reacts with amines under mild acidic conditions (e.g., catalytic iron(III) chloride in

water) to afford the corresponding N-substituted pyrroles.[8]

The causality behind this choice is efficiency and versatility; the reaction proceeds by forming a

di-imine intermediate which then undergoes a cyclization and subsequent dehydration to yield

the aromatic pyrrole ring. This process is often high-yielding and tolerates a wide range of

functional groups on the amine component, making it ideal for creating diverse derivative

libraries.
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Caption: Paal-Knorr synthesis workflow for N-substituted pyrroles.

Synthesis from Ester Precursors
A prevalent method for producing specific derivatives like 5-formyl-2,4-dimethyl-1H-pyrrole-3-

carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[7] The process typically

starts with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is refluxed in a solvent

mixture (e.g., methanol and water) with a strong base like potassium hydroxide.[7] Subsequent

acidification precipitates the target carboxylic acid, which can be isolated with high purity.[7]

This pathway is crucial for creating intermediates used in the synthesis of complex

pharmaceutical agents, such as the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.

[7][9]

A Broad Spectrum of Biological Activities
5-Formyl-pyrrole derivatives have been reported to exhibit a wide array of pharmacological

effects. The formyl group's electron-withdrawing nature and its capacity to act as a hydrogen

bond acceptor are key to its interaction with various biological targets.
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Anticancer and Cytotoxic Activity
The most extensively documented activity of pyrrole derivatives is their potential as anticancer

agents.[3] They exert their effects through multiple mechanisms, including the induction of

apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling proteins like

kinases.[3][6][10]

For instance, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share a related

heterocyclic core, have been shown to possess strong anti-proliferative activity against multiple

cancer cell lines.[10][11] One such compound induced S-phase cell cycle arrest and apoptosis

in HCT116 colon cancer cells, a process that was partly dependent on the activation of the p53

tumor suppressor protein.[10] This suggests a mechanism involving the induction of DNA

damage.[10] Similarly, other pyrrole derivatives have demonstrated dose- and time-dependent

cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines,

often with low toxicity towards normal cells.[6]

Compound/Derivativ

e
Cancer Cell Line Activity (IC₅₀) Reference

Pyrrolezanthine (80) Lung (A-549) 38.3 µM [4]

Pyrrolezanthine (80) Colon (SW480) 33.7 µM [4]

Putrescine-derived

pyrrole (76)
Cervical (HeLa) 8.9–20.2 µg/mL [4]

Cadaverine-derived

pyrrole (77)
Leukemia (K-562) 8.9–20.2 µg/mL [4]

Derivative 1d Multiple lines
Strong anti-

proliferative
[10][11]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents.

Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in
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this area.[12] The lipophilic nature of the pyrrole ring can facilitate passage through bacterial

cell membranes.

For example, Pyrrolnitrin is a naturally occurring pyrrole derivative with potent antifungal

activity.[2] Synthetic derivatives have also been developed that show broad-spectrum activity.

Some N-arylpyrrole derivatives exhibit potent activity against drug-resistant ESKAPE

pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae,

Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and can inhibit

biofilm formation, a key virulence factor in chronic infections.[13]

Compound/Derivativ

e
Target Organism Activity (MIC) Reference

Pyrrolezanthine butyl

ether (83)

Sclerotinia

sclerotiorum
31.2 µg/mL [4]

Putrescine/cadaverine

pyrroles

B. subtilis, S. aureus,

E. coli
Inactive (>10 µg/mL) [4]

Diphenyl pyrrole

derivatives

Drug-resistant

bacteria

Comparable to

levofloxacin
[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that

prevents visible growth of a microorganism.

Antioxidant and Anti-inflammatory Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases, including

cancer and neurodegenerative disorders. Several 5-formyl-pyrrole derivatives have

demonstrated potent antioxidant and anti-inflammatory properties.[4]

Magnolamide, a natural product containing a 2-formylpyrrole moiety, was shown to inhibit

Cu²⁺/O₂-induced LDL lipid peroxidation with an IC₅₀ of 9.7 ± 2.8 μM, an activity comparable to

the well-known antioxidant resveratrol.[4] The mechanism often involves scavenging of free

radicals, such as the superoxide anion (O₂•−) and hydroxyl radical (•OH).[14] The anti-

inflammatory effects can be linked to the inhibition of nitric oxide (NO) production in

macrophages, as demonstrated by Pyrrolezanthine (IC₅₀ of 58.8 μM).[4]
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Enzyme Inhibition
The specific and rigid structure of the pyrrole scaffold makes it an excellent platform for

designing enzyme inhibitors. Pyrrole derivatives have been successfully developed as

inhibitors for several important enzyme classes.

Kinase Inhibitors: Functionalized pyrrole scaffolds are key chemotypes for designing protein

kinase inhibitors, which are crucial in cancer therapy.[9] Sunitinib, used to treat renal cell

carcinoma, features a pyrrole core.[9] Other novel pyrrole derivatives have been developed

as potent inhibitors of lymphocyte-specific kinase (Lck), a key signaling molecule in T-cells,

with IC₅₀ values below 10 nM.[15]

Cholinesterase Inhibitors: In the context of Alzheimer's disease, inhibiting

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.

[16] Recently, 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors,

with the most potent compound showing an IC₅₀ of 1.71 µM.[16]

Experimental Protocols and Methodologies
To ensure scientific integrity, the biological evaluation of new compounds must follow validated

protocols. Here, we outline a standard workflow for assessing the cytotoxic activity of novel 5-

formyl-pyrrole derivatives.

Workflow for In Vitro Cytotoxicity Screening
This workflow provides a systematic approach to determine the anti-proliferative effects of test

compounds on cancer cell lines.
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Caption: A standard workflow for cytotoxicity screening of novel compounds.
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Step-by-Step Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. It relies on the reduction of

the MTS tetrazolium compound by viable, metabolically active cells to generate a colored

formazan product.

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C

and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 5-formyl-pyrrole test compounds and a

positive control (e.g., Doxorubicin) in culture medium.[6] Remove the old medium from the

cells and add 100 µL of the compound-containing medium to the respective wells. Include

vehicle control wells (e.g., 0.1% DMSO).

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. Incubate for 1-4

hours at 37°C, protected from light.

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the logarithm of the compound concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

This self-validating system, including positive and vehicle controls, ensures that the observed

effects are due to the compound's activity and not experimental artifacts.

Conclusion and Future Perspectives
5-Formyl-pyrrole derivatives represent a versatile and highly promising class of compounds for

drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial,

antioxidant, and enzyme inhibitory effects, are well-documented.[2][4][6] The presence of the

reactive formyl group provides a strategic advantage, allowing for extensive chemical

modification to optimize potency, selectivity, and pharmacokinetic properties.
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Future research should focus on several key areas:

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways affected by these derivatives will be crucial for rational drug design.

Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader

libraries of compounds will help to build more comprehensive SAR models, guiding the

development of next-generation therapeutics.

In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be

advanced to preclinical animal models to assess their efficacy, safety, and drug-like

properties in a whole-organism context.[10]

The continued exploration of the 5-formyl-pyrrole scaffold holds significant potential for

addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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